
1-(5-Fluoropyridin-3-yl)ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-3-yl)ethane-1-thiol is a chemical compound with the molecular formula C₇H₈FNS and a molecular weight of 157.21 g/mol . This compound features a fluorine atom attached to a pyridine ring, which is further connected to an ethanethiol group. The presence of fluorine in the pyridine ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. The selective introduction of fluorine into the pyridine ring can be challenging due to the electron-withdrawing nature of the fluorine atom . Various synthetic routes, including the Balz-Schiemann reaction and the Umemoto reaction, have been employed to achieve this . Industrial production methods often involve the use of fluorinating agents and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(5-Fluoropyridin-3-yl)ethane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyridin-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyridin-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The fluorine atom’s electron-withdrawing nature affects the compound’s reactivity and binding affinity to biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions . The pathways involved often include metabolic processes where the compound acts as a substrate or inhibitor .
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropyridin-3-yl)ethane-1-thiol can be compared with other fluorinated pyridine derivatives, such as 1-(5-Fluoropyridin-3-yl)ethanone and 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the thiol group in this compound imparts unique properties, such as its ability to form disulfide bonds and its reactivity towards nucleophiles .
Eigenschaften
Molekularformel |
C7H8FNS |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(5-fluoropyridin-3-yl)ethanethiol |
InChI |
InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |
InChI-Schlüssel |
IEGLZWCXOAUKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CN=C1)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


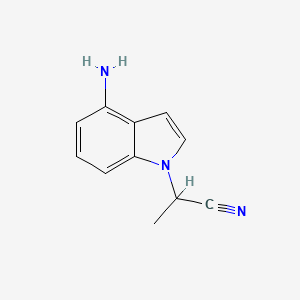

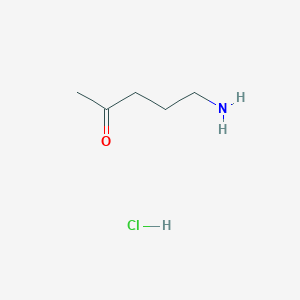
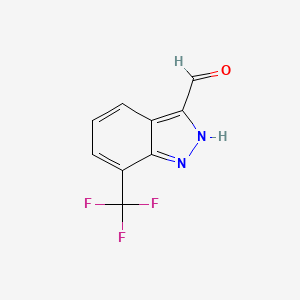
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
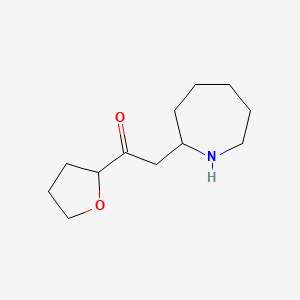
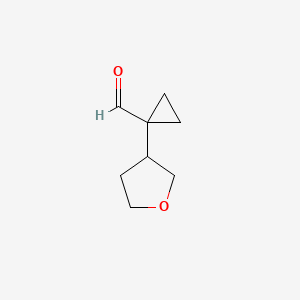

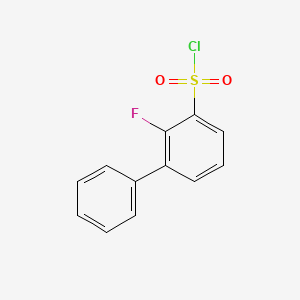
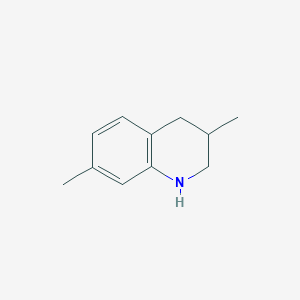
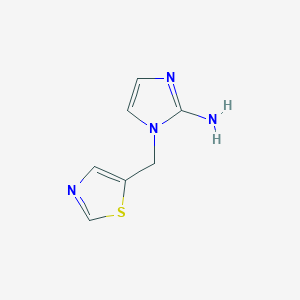
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)

